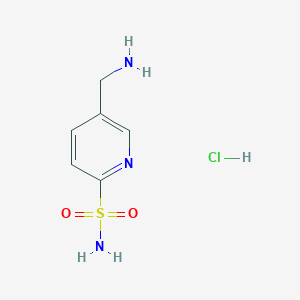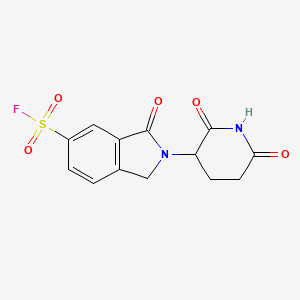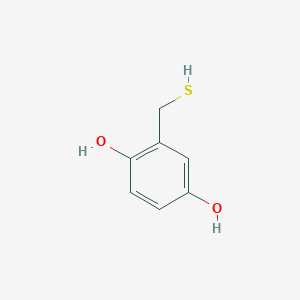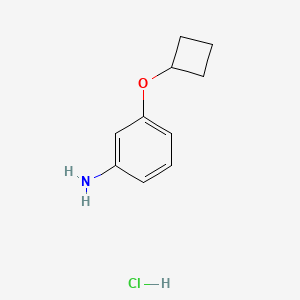![molecular formula C10H20N2O4 B13588876 tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate: is a chemical compound with a molecular formula of C11H22N2O3. It is known for its unique structure, which includes a morpholine ring substituted with an aminooxy group and a tert-butyl ester. This compound is used in various chemical and biological applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate and morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain high-purity this compound. The use of advanced analytical techniques ensures the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable derivatives with biomolecules makes it useful in various biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in drug development for targeting specific enzymes or pathways involved in diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-[(methylamino)methyl]morpholine-4-carboxylate
- tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl morpholine-4-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate is unique due to the presence of the aminooxy group. This functional group imparts distinct reactivity and stability, making it suitable for specific applications in chemistry and biology. The tert-butyl ester also contributes to its stability and ease of handling in various reactions.
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
tert-butyl 3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3 |
Clé InChI |
HNARTQJDDHFVLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
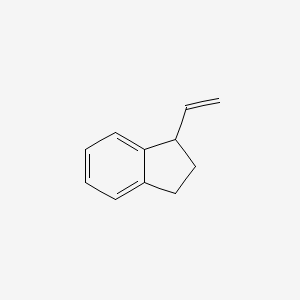
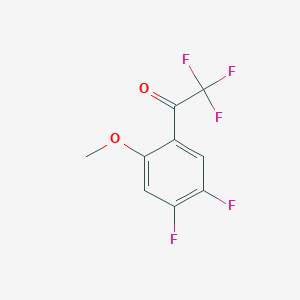
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)
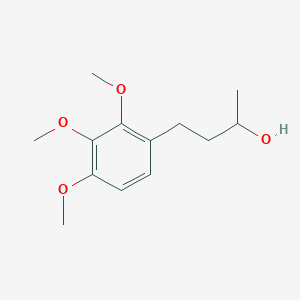

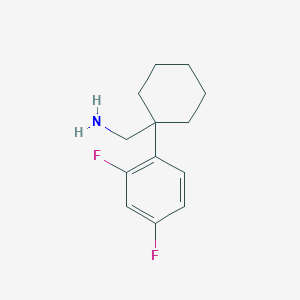
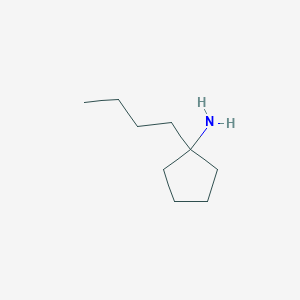
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)

